(E)-3-Methyl-1-phenylpent-3-en-1-one
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Overview
Description
(E)-3-Methyl-1-phenylpent-3-en-1-one is an organic compound with a molecular structure that includes a phenyl group attached to a pentenone backbone. This compound is characterized by the presence of a double bond in the E-configuration, which means that the substituents on either side of the double bond are on opposite sides. This configuration can significantly influence the compound’s chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-Methyl-1-phenylpent-3-en-1-one typically involves the aldol condensation reaction. This reaction is carried out between acetophenone and isobutyraldehyde in the presence of a base such as sodium hydroxide. The reaction conditions usually include a temperature range of 0-5°C to control the reaction rate and prevent side reactions. The product is then purified through recrystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants. The use of catalysts such as zeolites or metal oxides can also enhance the reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(E)-3-Methyl-1-phenylpent-3-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield alcohols or alkanes, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The phenyl group in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens in the presence of a Lewis acid for halogenation.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
(E)-3-Methyl-1-phenylpent-3-en-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of (E)-3-Methyl-1-phenylpent-3-en-1-one involves its interaction with various molecular targets. The compound can act as an electrophile in chemical reactions, facilitating the formation of new bonds with nucleophiles. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(Z)-3-Methyl-1-phenylpent-3-en-1-one: The Z-isomer of the compound, with substituents on the same side of the double bond.
3-Methyl-1-phenylbutan-1-one: A similar compound without the double bond.
3-Methyl-1-phenylpentan-1-one: A saturated analog of the compound.
Uniqueness
(E)-3-Methyl-1-phenylpent-3-en-1-one is unique due to its E-configuration, which influences its reactivity and interaction with other molecules. This configuration can lead to different chemical and biological properties compared to its Z-isomer or saturated analogs.
Properties
Molecular Formula |
C12H14O |
---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
(E)-3-methyl-1-phenylpent-3-en-1-one |
InChI |
InChI=1S/C12H14O/c1-3-10(2)9-12(13)11-7-5-4-6-8-11/h3-8H,9H2,1-2H3/b10-3+ |
InChI Key |
QYNLMCLVJGVTMU-XCVCLJGOSA-N |
Isomeric SMILES |
C/C=C(\C)/CC(=O)C1=CC=CC=C1 |
Canonical SMILES |
CC=C(C)CC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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